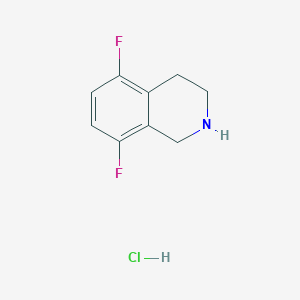

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

特性

IUPAC Name |

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIMESBEARUVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093064-83-5 | |

| Record name | 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of N-Acyl Derivatives of β-Phenylethylamine

This classical approach involves the cyclization of N-acyl derivatives of β-phenylethylamine, which serve as key intermediates. The process typically proceeds via:

Preparation of N-acyl precursor: Starting from β-phenylethylamine, acylation with suitable acyl chlorides or anhydrides introduces the necessary functional groups.

Cyclization step: The acyl derivative undergoes intramolecular cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). These reagents promote ring closure to form the tetrahydroisoquinoline core.

Fluorination at specific positions: Post-cyclization, selective fluorination at positions 5 and 8 is achieved through electrophilic or nucleophilic fluorination methods, often involving reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions.

Halogenation Followed by Fluorination

An alternative route involves:

Initial halogenation: Introducing chlorine or bromine atoms at positions 5 and 8 via electrophilic halogenation using Cl₂ or Br₂ in the presence of catalysts like iron or iron(III) chloride.

Fluorination: Subsequent halogen-to-fluorine substitution using nucleophilic fluorinating agents such as potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile) under elevated temperatures.

Direct Fluorination of Tetrahydroisoquinoline Derivatives

Recent advances include direct fluorination of pre-formed tetrahydroisoquinoline compounds using reagents like DAST or Deoxo-Fluor, which can selectively introduce fluorine atoms at desired positions under mild conditions.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acylation | Acyl chloride or anhydride | Dichloromethane (DCM) | 0–25°C | Controls acylation efficiency |

| Cyclization | Dehydrating agents (POCl₃, P₂O₅, ZnCl₂) | Usually in reflux | 80–120°C | Promotes ring closure |

| Halogenation | Cl₂ or Br₂ | DCM or CCl₄ | 0–25°C | Electrophilic substitution |

| Fluorination | KF or DAST | Acetonitrile or DCM | Room temperature to 80°C | Nucleophilic fluorination |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of N-acyl derivatives | β-phenylethylamine derivatives, dehydrating agents | Intramolecular cyclization | High selectivity, well-established | Multi-step synthesis, requires careful control |

| Halogenation + Fluorination | Halogenating agents (Cl₂, Br₂), KF | Electrophilic halogenation, nucleophilic fluorination | Allows positional control | Potential over-halogenation, need for purification |

| Direct Fluorination | DAST, Deoxo-Fluor | Selective fluorination of tetrahydroisoquinoline | Mild conditions, regioselectivity | Cost of reagents, possible side reactions |

Research Findings and Optimization Strategies

Selectivity Enhancement: Use of directing groups or protecting groups on the precursor molecules can improve regioselectivity during fluorination.

Yield Improvement: Optimizing solvent polarity, temperature, and reagent equivalents is critical. For instance, employing polar aprotic solvents like acetonitrile enhances nucleophilic fluorination efficiency.

Environmental and Safety Considerations: Use of less toxic reagents and implementation of proper waste management protocols are emphasized in industrial settings.

化学反応の分析

Types of Reactions: 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Halogens, nucleophiles, often in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique chemical structure, featuring fluorine substitutions at the 5 and 8 positions of the tetrahydroisoquinoline core, contributes to its distinct chemical and biological properties.

Scientific Research Applications

Chemistry

- This compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Biology

- The compound is useful in biological studies, including enzyme inhibition and receptor binding assays, to explore its potential biological activities.

Medicine

- This compound is explored for potential therapeutic properties, especially in developing new pharmaceuticals.

Industry

- It is utilized as an intermediate in synthesizing other compounds and in the production of specialty chemicals.

This compound's diverse biological activities make it significant in medicinal chemistry.

Anticancer Properties

- This compound has demonstrated anticancer potential in recent studies.

- In a study assessing quinolone derivatives for ovarian cancer treatment, compounds similar to 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline showed significant antiproliferative activity against SKOV-3 ovarian cancer cells, with a GI50 value of approximately 13.14 µM.

- The compound's selectivity was evaluated by comparing cytotoxic effects on cancerous versus non-cancerous cells. Some derivatives showed increased toxicity towards tumor cells while maintaining lower toxicity against normal cells.

Antimicrobial Activity

- Fluorinated quinolines, including derivatives of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline, have been explored for their antibacterial and antiviral properties.

- Derivatives of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline may inhibit bacterial growth through enzyme inhibition mechanisms, according to preliminary data.

- The compound is being investigated for its ability to modulate viral replication pathways as part of broader antiviral research efforts.

Structure-Activity Relationship (SAR)

作用機序

The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS No.: 1093064-83-5

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 205.63 g/mol

- Structure: Features a tetrahydroisoquinoline core with fluorine atoms at positions 5 and 8, and a hydrochloride salt .

Physicochemical Properties :

- Storage : Stable under inert atmosphere at room temperature.

- Hazard Profile : Classified with warnings (H302, H315, H319, H335) for toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Structural Analogs: Fluorinated Tetrahydroisoquinolines

Fluorination patterns critically influence electronic properties, solubility, and biological interactions. Key comparisons include:

Key Observations :

- Positional Isomerism : The 5,8-difluoro substitution distinguishes it from 6,8- and 7,8-isomers. Fluorine’s electronegativity alters electron density, affecting basicity (pKa) and interactions with biological targets.

Non-Fluorinated Tetrahydroisoquinoline Derivatives

Pharmacological Insights :

- Fluorinated THIQs generally exhibit enhanced membrane permeability due to fluorine’s lipophilicity, whereas hydroxyl/methoxy derivatives may favor target binding via hydrogen bonding.

- The 5,8-difluoro-THIQ’s hazard profile (H302, H315, etc.) aligns with typical fluorinated organics, requiring careful handling to mitigate toxicity risks .

生物活性

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a tetrahydroisoquinoline core with fluorine substitutions at the 5th and 8th positions. These modifications enhance its biological activity and stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Receptor Binding : Its structural features allow it to bind effectively to neurotransmitter receptors, which may mediate neuroprotective effects.

- Antitumor Activity : Research indicates that this compound can modulate pathways related to cancer cell proliferation, demonstrating promising anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Case Study : In a study evaluating various quinolone derivatives for ovarian cancer treatment, compounds similar to 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline exhibited significant antiproliferative activity against SKOV-3 ovarian cancer cells. The compound showed a GI50 value of approximately 13.14 µM .

- Cytotoxicity : The selectivity of these compounds was assessed by comparing cytotoxic effects on cancerous versus non-cancerous cells. Some derivatives demonstrated a marked increase in toxicity towards tumor cells while maintaining lower toxicity against normal cells .

Antimicrobial Activity

Fluorinated quinolines have been investigated for their antibacterial and antiviral properties:

- Antibacterial Studies : Preliminary data suggest that derivatives of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline may inhibit bacterial growth through enzyme inhibition mechanisms.

- Antiviral Potential : The compound's ability to modulate viral replication pathways is under investigation as part of broader antiviral research efforts.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroisoquinoline derivatives is crucial for optimizing their biological activities:

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Development of Novel Derivatives : Modifying the existing structure could yield compounds with improved efficacy and reduced side effects.

- Clinical Trials : Further preclinical studies followed by clinical trials are necessary to establish safety profiles and therapeutic potentials.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will aid in understanding how to best leverage this compound in therapeutic contexts.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Answer:

The synthesis typically involves fluorination of the tetrahydroisoquinoline core. Key steps include:

- Ring closure reactions : Cyclization of appropriately substituted phenethylamine precursors, followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® .

- Protection/deprotection strategies : Protecting groups (e.g., Boc) may be used to prevent side reactions during fluorination .

- Hydrochloride salt formation : Final treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Validation : Confirm regioselectivity of fluorination via NMR and purity by HPLC (>98%) .

Advanced: How can fluorination efficiency be optimized in the synthesis of difluorinated tetrahydroisoquinolines?

Answer:

Fluorination efficiency depends on:

- Reagent selection : Electrophilic fluorinating agents (e.g., Selectfluor®) are preferred for aromatic fluorination due to higher yields compared to nucleophilic agents .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination kinetics by stabilizing transition states .

- Temperature control : Reactions performed at 0–25°C minimize decomposition of sensitive intermediates .

Troubleshooting : If fluorination yields are low, consider pre-activating the substrate with Lewis acids (e.g., BF-EtO) or optimizing stoichiometry via DoE (Design of Experiments) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation :

- Purity assessment :

Advanced: How should researchers address contradictory data in biological activity studies of fluorinated tetrahydroisoquinolines?

Answer:

Discrepancies may arise from:

- Variability in assay conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) using LC-MS to detect degradation products .

- Pharmacokinetic factors : Compare plasma protein binding ratios and blood-brain barrier penetration using in silico models (e.g., SwissADME) .

Case study : MPTP-induced parkinsonism models ( ) highlight the importance of metabolic stability for neuroactive compounds.

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined vials to prevent leaching .

Advanced: What strategies mitigate side reactions during the synthesis of fluorinated tetrahydroisoquinolines?

Answer:

- Byproduct suppression :

- Regioselectivity control :

Basic: How is the hydrochloride salt form advantageous in pharmacological studies?

Answer:

- Enhanced solubility : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., IC determination) .

- Crystallinity : Salt formation yields stable crystals suitable for X-ray diffraction, aiding structural elucidation .

- Bioavailability : Protonation of the amine group enhances membrane permeability in physiological environments .

Advanced: How can researchers validate target engagement in neuropharmacological studies?

Answer:

- Radioligand binding assays : Use -labeled analogs for PET imaging to assess brain penetration and target binding .

- Knockout models : Compare activity in wild-type vs. receptor knockout animals to confirm specificity .

- Biomarker analysis : Measure downstream biomarkers (e.g., dopamine metabolites in CSF) post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。